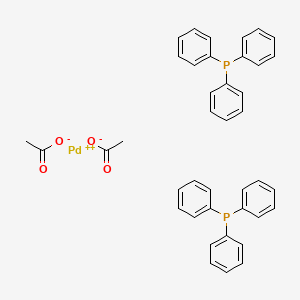
(S)-3-(1-Aminoethyl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Aminoethyl)benzonitrile hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzonitrile group attached to an aminoethyl chain, with the (S)-configuration indicating its chirality.
Synthetic Routes and Reaction Conditions:
Chiral Catalysis: One common method involves the use of chiral catalysts to achieve asymmetric synthesis. This method ensures the production of the (S)-enantiomer with high enantiomeric excess.
Buchwald-Hartwig Amination: This method involves the intramolecular amination of a bromophenylacetic amide precursor. The reaction typically requires a palladium catalyst and a suitable base.
Reductive Amination:
Industrial Production Methods:
Batch Processing: In an industrial setting, batch processing is often employed to produce this compound. This involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure consistency and purity.
Continuous Flow Synthesis: Continuous flow synthesis is another method that can be used for large-scale production. This method offers advantages in terms of efficiency and scalability.
Análisis De Reacciones Químicas
(S)-3-(1-Aminoethyl)benzonitrile hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The nitrile group can be reduced to form a primary amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Primary Amines: Resulting from the reduction of the nitrile group.
Substituted Benzonitriles: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(S)-3-(1-Aminoethyl)benzonitrile hydrochloride: has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
(S)-3-(1-Aminoethyl)benzonitrile hydrochloride: can be compared to other similar compounds, such as (R)-3-(1-Aminoethyl)benzonitrile hydrochloride and 3-(1-Aminoethyl)benzonitrile hydrochloride (racemic mixture). The key differences lie in their chirality and the resulting biological activity. The (S)-enantiomer may exhibit different pharmacological properties compared to the (R)-enantiomer or the racemic mixture.
Comparación Con Compuestos Similares
(R)-3-(1-Aminoethyl)benzonitrile hydrochloride
3-(1-Aminoethyl)benzonitrile hydrochloride: (racemic mixture)
3-(1-Aminoethyl)benzamide hydrochloride
3-(1-Aminoethyl)benzene-1,2-diol hydrochloride
(S)-3-(1-Aminoethyl)benzonitrile hydrochloride , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-[(1S)-1-aminoethyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDPZGKJZQZAY-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC(=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl-[2-(2-chlorophenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B7804504.png)



![4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium](/img/structure/B7804529.png)




![[(S)-1-(3,5-Dimethylphenyl)ethyl]amine](/img/structure/B7804576.png)


